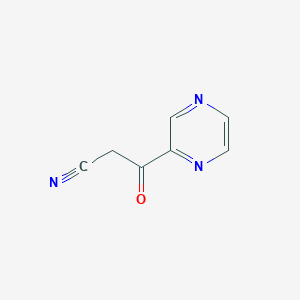

3-Oxo-3-(pyrazin-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-pyrazin-2-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEIHFXGXDQFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-3-(pyrazin-2-yl)propanenitrile (CAS 61959-39-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Oxo-3-(pyrazin-2-yl)propanenitrile, a key heterocyclic building block. We will delve into its chemical and physical properties, synthesis, reactivity, and its significant role in the landscape of medicinal chemistry and drug discovery.

Core Molecular Profile

3-Oxo-3-(pyrazin-2-yl)propanenitrile is a bifunctional molecule featuring a pyrazine ring, a ketone, and a nitrile group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems.

Chemical Structure:

Caption: Chemical structure of 3-Oxo-3-(pyrazin-2-yl)propanenitrile.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties is presented below. These values are essential for reaction monitoring, purification, and structural confirmation.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O | N/A |

| Molecular Weight | 147.14 g/mol | N/A |

| CAS Number | 61959-39-5 | N/A |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 130-138 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane | [2] |

| ¹H NMR | Data not available in search results | |

| ¹³C NMR | Data not available in search results | |

| IR (Infrared) | Characteristic peaks for C≡N (nitrile), C=O (ketone), and aromatic C-H stretches are expected. | [3] |

| Mass Spec (m/z) | Expected [M+H]⁺ at ~148.05 | [4][5] |

Synthesis and Reactivity

Synthetic Pathways

The primary route for synthesizing 3-Oxo-3-(pyrazin-2-yl)propanenitrile involves the condensation of a pyrazine ester with acetonitrile. This Claisen-type condensation is a robust and widely used method for the formation of β-ketonitriles.

A common synthetic approach is the reaction of ethyl pyrazine-2-carboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Caption: General workflow for the synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile.

Detailed Experimental Protocol:

-

Preparation: To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile (1.5 equivalents) dropwise.

-

Addition of Ester: To the resulting mixture, add a solution of ethyl pyrazine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-Oxo-3-(pyrazin-2-yl)propanenitrile.

Reactivity and Chemical Transformations

The presence of the ketone and nitrile functionalities makes 3-Oxo-3-(pyrazin-2-yl)propanenitrile a valuable precursor for various heterocyclic compounds. It can undergo cyclization reactions with a range of binucleophiles.[6]

-

With Hydrazines: Reacts with hydrazine or substituted hydrazines to form pyrazole derivatives.[6][7]

-

With Hydroxylamine: Forms isoxazole derivatives upon reaction with hydroxylamine.[6]

-

With Guanidine: Can be used to synthesize aminopyrimidine derivatives.[6]

These reactions significantly expand the chemical space accessible from this starting material, allowing for the creation of diverse compound libraries for biological screening.

Caption: Reactivity of 3-Oxo-3-(pyrazin-2-yl)propanenitrile with various binucleophiles.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[8][9] Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and it can participate in crucial hydrogen bonding interactions with biological targets.[9]

A Scaffold for Bioactive Molecules

3-Oxo-3-(pyrazin-2-yl)propanenitrile serves as a foundational scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrazine moiety itself is present in drugs with a wide range of activities, including antitubercular, antiviral, anticancer, and anti-inflammatory effects.[8][10][11]

-

Antitubercular Agents: The most notable example is Pyrazinamide, a first-line medication for tuberculosis.[10][12] Research has focused on synthesizing derivatives of pyrazinamide to improve efficacy and overcome resistance.[12][13] While not a direct derivative, 3-Oxo-3-(pyrazin-2-yl)propanenitrile provides a key starting point for analogs.

-

Kinase Inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common interaction motif in the hinge region of protein kinases.[9] This makes the pyrazine scaffold attractive for the design of kinase inhibitors for oncology and other indications.

-

Antiviral and Other Applications: Pyrazine derivatives have been investigated for a host of other biological activities, highlighting the versatility of this heterocyclic core.[8][14]

Caption: From a core building block to diverse therapeutic applications.

Safety and Handling

-

Hazard Identification: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

3-Oxo-3-(pyrazin-2-yl)propanenitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a gateway to a wide range of complex heterocyclic compounds. The established importance of the pyrazine scaffold in drug discovery underscores the potential of this compound as a starting point for the development of new therapeutic agents across multiple disease areas. Researchers and drug development professionals can leverage the properties and reactivity of this molecule to advance their synthetic and medicinal chemistry programs.

References

-

Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC. (2017, September 4). National Center for Biotechnology Information. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017, February 2). MDPI. [Link]

-

a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). RSC Publishing. [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

-

3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823. PubChem. [Link]

-

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. PubChem. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI. [Link]

-

SAFETY DATA SHEET. (2017, December 4). Unknown Source. [Link]

-

SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY. ResearchGate. [Link]

-

Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. SciSpace. [Link]

-

2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile. AMERICAN ELEMENTS. [Link]

- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

-

Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. ResearchGate. [Link]

-

3-oxo-3-(1h-pyrrol-2-yl)propanenitrile. PubChemLite. [Link]

-

3-oxo-3-(3-pyridinyl)propanenitrile (C8H6N2O). PubChemLite. [Link]

-

3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. Methylamine Supplier. [Link]

-

exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Unknown Source. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

-

LabChem Potassium Permanganate, 5% (w/v), for Mercury, Metals; 4 L. Cole-Parmer. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. [Link]

-

3-oxo-3-[4-(propan-2-yl)phenyl]propanenitrile. PubChemLite. [Link]

-

Propanenitrile. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile: Properties, Applications, Safety Data & Supplier Information - Buy High Purity Chemicals China [nj-finechem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. PubChemLite - 3-oxo-3-(1h-pyrrol-2-yl)propanenitrile (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 3-oxo-3-(3-pyridinyl)propanenitrile (C8H6N2O) [pubchemlite.lcsb.uni.lu]

- 6. scispace.com [scispace.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. airgas.com [airgas.com]

- 18. fishersci.com [fishersci.com]

- 19. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | C7H6N2O | CID 11194355 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical stability of pyrazinyl beta-keto nitriles in solution

The Stability Profile of Pyrazinyl -Keto Nitriles: Mechanistic Insights and Handling Protocols

Executive Summary

Pyrazinyl

This technical guide provides a mechanistic breakdown of their solution-phase behavior, identifying the Retro-Claisen cleavage and oxidative dimerization as primary degradation vectors. It establishes a self-validating stability assay protocol using quantitative NMR (qNMR) to bypass the equilibrium-shifting artifacts common in HPLC analysis.

Structural Dynamics & Thermodynamics

The stability of pyrazinyl

Tautomeric Equilibrium

In solution, these compounds exist as a dynamic equilibrium between the keto form and the enol form. Unlike carbocyclic analogs (e.g., benzoylacetonitrile), the pyrazinyl moiety strongly favors the Z-enol tautomer in non-polar and polar aprotic solvents due to:

-

Extended Conjugation: The

-system extends from the pyrazine ring through the enol double bond to the nitrile. -

Intramolecular H-Bonding: A six-membered chelate ring forms between the enol hydroxyl and the pyrazine nitrogen (or the nitrile nitrogen, though less common).

Electronic Destabilization

The pyrazine ring is

Visualization: Tautomeric Landscape

The following diagram illustrates the equilibrium and the specific stabilization of the Z-enol form.

Figure 1: Tautomeric equilibrium favoring the Z-Enol form via intramolecular hydrogen bonding with the pyrazine nitrogen.

Degradation Mechanisms

Understanding how these molecules fail is prerequisite to preventing it. The three dominant pathways in solution are:

Pathway A: Retro-Claisen Cleavage (Deacylation)

This is the most critical failure mode in nucleophilic solvents (alcohols, water) at pH > 7. The electron-poor pyrazine ring makes the carbonyl carbon highly electrophilic.

-

Mechanism: Nucleophile (

or -

Products: Pyrazine-2-carboxylic acid (or ester) + Acetonitrile.

Pathway B: Nitrile Hydrolysis

Occurs in aqueous acidic or basic conditions.[1][2]

-

Mechanism: Hydration of the nitrile

Amide -

Consequence: If the amide forms, the molecule may cyclize intramolecularly to form hydroxypyrazinopyrimidines, often an intended synthetic step but a "degradation" if occurring prematurely during storage.

Pathway C: Oxidative Dimerization

The high acidity of the

Visualization: Degradation Pathways

Figure 2: Primary degradation vectors. Retro-Claisen cleavage is the dominant risk in alcoholic solvents.

Solvent Compatibility & Stability Data

The following table summarizes the stability profile of pyrazinyl

| Solvent Class | Representative Solvent | Stability Rating | Dominant Species (NMR) | Primary Risk |

| Chlorinated | Chloroform ( | High | Enol (>90%) | Concentration-dependent dimerization. |

| Polar Aprotic | DMSO- | High | Enol/Keto Mix | Hygroscopicity (DMSO absorbs water |

| Polar Protic | Methanol, Ethanol | Low | Keto/Hemiketal | Retro-Claisen Cleavage (formation of methyl pyrazinecarboxylate). |

| Aqueous | Water / Buffer (pH 7.4) | Very Low | Enolate (if basic) | Rapid hydrolysis or cleavage depending on pH. |

| Ethereal | THF, MTBE | Moderate | Mixed | Peroxide-induced oxidation if uninhibited. |

Critical Note: Avoid storing these compounds in methanol or ethanol for extended periods (>4 hours), even at

. The nucleophilic nature of the alcohol, combined with the electron-deficient pyrazine, accelerates ester formation and loss of the nitrile moiety.

Experimental Protocols

Synthesis Note: The "Quench"

When synthesizing these via Claisen condensation (Pyrazine ester + Acetonitrile + Base), the quench is the most dangerous step.

-

Do not quench directly into strong acid.

-

Protocol: Pour reaction mixture into an ice-cold buffered solution (pH ~5-6) or dilute acetic acid. Adjust pH to 5.0 to precipitate the product. Avoid pH < 3 (acid hydrolysis risk) and pH > 9 (cleavage risk).

Self-Validating Stability Assay (qNMR)

HPLC is often unsuitable for determining the purity of

Materials:

-

Internal Standard: 1,3,5-Trimethoxybenzene (inert, high boiling point, distinct singlet at

6.1 ppm). -

Solvent: DMSO-

(dried over molecular sieves).

Workflow:

-

Preparation: Dissolve 10 mg of Pyrazinyl

-keto nitrile and 5 mg of Internal Standard in 0.6 mL DMSO- -

T0 Scan: Acquire a proton spectrum (

-NMR) immediately. Set relaxation delay ( -

Stress Testing: Incubate the tube at desired temp (e.g., 25°C or 40°C).

-

Time-Course: Acquire spectra at t=1h, 4h, 12h, 24h.

-

Analysis: Integrate the Pyrazine aromatic protons (typically

8.5-9.5 ppm) relative to the Internal Standard.-

Loss of signal indicates polymerization or volatile byproduct formation.

-

New signals at

3.9 ppm (methyl ester) indicate solvolysis (if MeOH present). -

Shift in Keto:Enol ratio indicates solvent equilibration.

-

Figure 3: qNMR workflow for non-invasive stability monitoring.

Storage & Handling Best Practices

To maximize shelf-life and experimental reproducibility:

-

Solid State: Store as a solid whenever possible. Stability in solid form is significantly higher than in solution.

-

Temp: -20°C.

-

Atmosphere:[5] Argon or Nitrogen (essential to prevent oxidative dimerization).

-

-

Solution Usage: Prepare fresh. If solution storage is mandatory, use anhydrous Acetonitrile or DMSO . Avoid protic solvents.

-

Glassware: Use silanized glassware if working with nanomolar concentrations to prevent surface-catalyzed tautomerization or adsorption.

References

-

Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation. Retrieved from [Link]

-

Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile. (Context on Pyrazine reactivity). Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates. Retrieved from [Link]

-

PubChem. (2025).[6] 3-Oxo-3-(pyridin-2-yl)propanenitrile Compound Summary. (Analogous heteroaryl structure data). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 6. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile (also known as

The synthesis utilizes a Claisen-type condensation between methyl pyrazine-2-carboxylate and acetonitrile. Unlike standard ester condensations, this reaction requires specific base selection and thermodynamic control to overcome the high pKa of acetonitrile (~25) relative to the leaving group alkoxide. This guide addresses common pitfalls—such as self-condensation of acetonitrile and hydrolysis of the pyrazine ring—providing a high-yield workflow suitable for gram-to-multigram scale.

Retrosynthetic Analysis & Mechanism

The transformation is driven by the deprotonation of acetonitrile to generate the cyanomethanide anion, which attacks the electrophilic carbonyl of the pyrazine ester.

Mechanistic Insight

Success depends on the irreversible deprotonation of the final product. The initial attack is reversible and thermodynamically unfavorable using alkoxide bases (e.g., NaOEt). By using a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), and employing excess base (≥2 equivalents), the reaction is driven to completion by the formation of the stable enolate salt of the product.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the critical enolate formation step that drives the equilibrium forward.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| Methyl pyrazine-2-carboxylate | 138.12 | 1.0 | Substrate | >98% |

| Acetonitrile | 41.05 | 2.5 | Reagent | Anhydrous (<50 ppm H2O) |

| Sodium Hydride (NaH) | 24.00 | 2.2 | Base | 60% dispersion in mineral oil |

| Toluene | 92.14 | - | Solvent | Anhydrous |

| Acetic Acid / HCl | - | - | Quench | Glacial / 1N |

Step-by-Step Procedure

Phase A: Preparation of the Nucleophile (Cyanomethanide)

Note: NaH reacts violently with moisture. All glassware must be oven-dried, and the reaction performed under Nitrogen or Argon.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and temperature probe. Flush with inert gas.[1]

-

Base Washing (Optional but Recommended): Place NaH (2.2 equiv) in the flask. To remove mineral oil (which can complicate NMR), wash twice with dry hexane/heptane. Decant the supernatant.

-

Solvent Addition: Suspend the NaH in Anhydrous Toluene (10 mL per gram of ester).

-

Expert Tip: Toluene is preferred over THF for this substrate because the sodium enolate of the product precipitates out as a solid, preventing side reactions and simplifying isolation.

-

-

Heating: Heat the suspension to 80°C .

Phase B: Condensation Reaction[1]

-

Reagent Mix: In a separate dry flask, dissolve Methyl pyrazine-2-carboxylate (1.0 equiv) and Acetonitrile (2.5 equiv) in a minimal amount of Toluene.

-

Addition: Add the Ester/Nitrile solution dropwise to the hot NaH suspension over 30–45 minutes.

-

Observation: Hydrogen gas evolution will be observed.[2] Ensure proper venting. The mixture will turn yellow/orange and thicken as the enolate salt precipitates.

-

-

Digestion: Stir at 80–90°C for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting ester spot should disappear.

-

Phase C: Workup & Isolation[3]

-

Quench: Cool the reaction mixture to 0–5°C (ice bath). Carefully add water dropwise to destroy excess NaH. Caution: Vigorous effervescence.

-

Phase Separation: Add sufficient water to dissolve the solid precipitate. The product is now in the aqueous layer as the sodium enolate. Separate the layers.

-

Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 3–4 using Glacial Acetic Acid or 1N HCl.

-

Result: The product, 3-Oxo-3-(pyrazin-2-yl)propanenitrile, will precipitate as a solid.

-

-

Filtration: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Process Workflow Diagram

Figure 2: Operational workflow ensuring safe handling of NaH and efficient product isolation.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Increase NaH to 3.0 equiv. Ensure anhydrous conditions (water kills the base). |

| Gummy Product | Impurities/Oligomers | Use Toluene instead of THF. Ensure temperature does not exceed 100°C to prevent nitrile polymerization. |

| No Precipitation | pH incorrect | The product is soluble at pH > 7 (enolate) and very acidic pH < 1 (protonated pyrazine). Target pH 3–4 . |

| Violent Exotherm | Fast addition | Add the Ester/Nitrile mixture slowly. The deprotonation of MeCN is exothermic. |

Analytical Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm). The product exists in keto-enol equilibrium.

-

Keto form: Singlet at ~4.6 ppm (

).[14] -

Enol form: Singlet at ~6.2 ppm (

) and broad OH.

-

-

Appearance: Off-white to pale yellow solid.

References

-

General Synthesis of 3-Oxonitriles: Mueller, R. et al. Process for the production of 3-oxonitriles. US Patent 4,728,743. (1988).

-

Pyrazine Chemistry: El-Borai, M. et al. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine.[15] SciSpace.

-

Sodium Hydride Reactivity: Stahly, G. P. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry.

-

Favipiravir Intermediates: Determining the purity and structure of pyrazine-2-carboxylate derivatives. Journal of Young Pharmacists.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 9. d-nb.info [d-nb.info]

- 10. semanticscholar.org [semanticscholar.org]

- 11. A process for the preparation of pyrazine derivatives - Patent 0088395 [data.epo.org]

- 12. data.epo.org [data.epo.org]

- 13. jocpr.com [jocpr.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

Application Note & Protocol: Synthesis of Pyrazine β-Keto Nitriles via Crossed Claisen-Type Condensation

Abstract

Pyrazine β-keto nitriles are valuable heterocyclic scaffolds and key intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active compounds. This application note provides a detailed theoretical overview and a robust experimental protocol for the synthesis of pyrazine β-keto nitriles. The described methodology is a crossed Claisen-type condensation, reacting a pyrazine carboxylate ester with an aliphatic nitrile. We will delve into the mechanistic underpinnings, explain the critical role of reagent selection, and provide a step-by-step guide from reaction setup to product purification, designed to ensure reproducibility and high yields.

Theoretical Background & Mechanistic Insight

The synthesis of β-keto nitriles via the condensation of an ester with a nitrile is a powerful carbon-carbon bond-forming reaction, analogous to the classic Claisen condensation.[1][2] In a typical Claisen condensation, two ester molecules react in the presence of a strong base to form a β-keto ester.[3][4] The reaction's success hinges on the presence of an enolizable α-proton on at least one of the reactants and the use of a stoichiometric amount of a strong base.[3][5]

The protocol described herein is a "crossed" or "mixed" Claisen condensation variant.[2][6] In this specific application, a non-enolizable pyrazine ester (the electrophile) is reacted with an enolizable aliphatic nitrile (the nucleophile precursor). This strategic pairing prevents the self-condensation of the pyrazine ester and directs the reaction toward the desired pyrazine β-keto nitrile product.

Pillar of the Reaction: The Choice of Base

The selection of the base is paramount. It must be strong enough to deprotonate the α-carbon of the nitrile (pKa ≈ 25-30) to generate the nucleophilic carbanion, but it must not interfere with the reaction by acting as a nucleophile itself and attacking the ester carbonyl.[3] For this reason, sterically hindered, non-nucleophilic bases such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are superior choices over alkoxides like sodium ethoxide.[1][3] Using an alkoxide corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) is a classic strategy to mitigate transesterification, but stronger, non-nucleophilic bases often provide cleaner reactions and higher yields in mixed condensations.[1][7]

The overall reaction is driven to completion by the final deprotonation of the product. The methylene protons flanked by the ketone and nitrile groups in the β-keto nitrile product are significantly more acidic than the α-protons of the starting nitrile. This final, essentially irreversible acid-base reaction provides the thermodynamic driving force for the condensation.[5][8] An acidic workup is required in the final step to neutralize the enolate and isolate the final product.[3][9]

Reaction Mechanism

The mechanism proceeds through several distinct steps, as illustrated below.

Caption: The reaction mechanism for the crossed Claisen-type condensation.

Experimental Protocol

This protocol provides a general methodology for the synthesis of pyrazine β-keto nitriles. Researchers should optimize parameters such as temperature, reaction time, and stoichiometry for their specific substrates.

Materials and Reagents

-

Pyrazine Carboxylate Ester: (e.g., Methyl pyrazine-2-carboxylate), 1.0 equiv.

-

Aliphatic Nitrile: (e.g., Acetonitrile, Propionitrile), 1.1 - 1.5 equiv. Must be anhydrous.

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.5 equiv. OR Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl) or 1M Hydrochloric Acid (HCl).

-

Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Purification: Silica gel for column chromatography.

Equipment

-

Round-bottom flask, two- or three-necked.

-

Magnetic stirrer and stir bars.

-

Inert gas supply (Argon or Nitrogen) with manifold.

-

Syringes and needles for liquid transfer.

-

Addition funnel.

-

Low-temperature bath (ice-water or dry ice-acetone).

-

Rotary evaporator.

-

Standard glassware for workup and purification.

-

Thin Layer Chromatography (TLC) plates and chamber.

Experimental Workflow

The overall process from setup to final product is outlined in the workflow diagram below.

Caption: Step-by-step workflow for pyrazine β-keto nitrile synthesis.

Step-by-Step Methodology (Using NaH)

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Base Preparation: To the flask, add Sodium Hydride (1.5 equiv., 60% dispersion in oil). Add anhydrous THF to create a slurry (approx. 0.5 M final concentration of the ester). Cool the suspension to 0 °C using an ice-water bath.

-

Carbanion Formation: Using a syringe, add the anhydrous aliphatic nitrile (1.1 equiv.) dropwise to the stirred NaH suspension over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

-

Condensation: Dissolve the pyrazine carboxylate ester (1.0 equiv.) in a minimal amount of anhydrous THF. Transfer this solution to an addition funnel or syringe. Cool the reaction mixture back down to 0 °C. Add the ester solution dropwise to the nitrile anion solution over 20-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the pyrazine ester spot has been consumed (typically 2-16 hours).

-

Workup and Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure pyrazine β-keto nitrile.

Data Summary and Optimization

The efficiency of the Claisen condensation is substrate-dependent. The following table provides representative parameters and expected outcomes for the synthesis of pyrazine β-keto nitriles.

| Pyrazine Ester (Electrophile) | Nitrile (Nucleophile) | Base (equiv.) | Temp (°C) | Time (h) | Approx. Yield |

| Methyl pyrazine-2-carboxylate | Acetonitrile | NaH (1.5) | 0 → RT | 4 | 75-85% |

| Ethyl pyrazine-2-carboxylate | Propionitrile | NaH (1.5) | 0 → RT | 6 | 70-80% |

| Methyl 5-chloropyrazine-2-carboxylate | Acetonitrile | LDA (1.2) | -78 → RT | 2 | 80-90% |

| Ethyl 6-methylpyrazine-2-carboxylate | Butyronitrile | NaH (1.5) | 0 → RT | 12 | 65-75% |

Troubleshooting

-

Low Yield: May result from impure or wet reagents/solvents. Ensure all materials are anhydrous.[10] Incomplete deprotonation of the nitrile can also be a cause; consider increasing the equivalents of base or allowing more time for carbanion formation.[11]

-

Formation of Side Products: The primary side reaction is the self-condensation of the nitrile (a Thorpe reaction).[12] This can be minimized by adding the nitrile slowly to the base and ensuring the pyrazine ester is added promptly once the carbanion is formed.

-

Reaction Does Not Start: Verify the activity of the base (NaH). Ensure the reaction is truly under an inert atmosphere, as oxygen and moisture will quench the carbanion.

Conclusion

The crossed Claisen-type condensation is an effective and reliable method for synthesizing pyrazine β-keto nitriles. Careful control over reaction conditions, particularly the exclusion of moisture and the choice of a strong, non-nucleophilic base, is critical for success. This protocol provides a solid foundation for researchers to access these important heterocyclic building blocks for applications in drug discovery and materials science.

References

-

Claisen condensation - Wikipedia. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

-

Claisen Condensation – Mechanism, Variations & FAQs. (n.d.). Allen Institute. Retrieved February 17, 2026, from [Link]

-

Thorpe reaction. (2020, September 24). Wikipedia. Retrieved February 17, 2026, from [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1–203. [Link]

-

Claisen Condensation: Solvent and Base Choice. (2021, May 6). YouTube. Retrieved February 17, 2026, from [Link]

-

Claisen Condensation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 17, 2026, from [Link]

-

Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved February 17, 2026, from [Link]

-

The Claisen Condensation. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]

-

Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station. Retrieved February 17, 2026, from [Link]

-

Claisen Condensation Reaction Mechanism. (2021, November 11). Chemistry Steps. Retrieved February 17, 2026, from [Link]

-

Base used in Claisen Condensation. (2018, February 2). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

Sources

- 1. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Catalytic Cyanomethylation of Pyrazine Esters: Application Notes and Protocols for Pharmaceutical and Agrochemical Research

Introduction: The Strategic Value of Cyanomethylated Pyrazine Esters

Pyrazine rings are privileged scaffolds in medicinal chemistry and agrochemistry, forming the core of numerous blockbuster drugs and essential agricultural products. Their inherent electron deficiency, however, often presents a synthetic challenge for direct C-H functionalization. The introduction of a cyanomethyl group (-CH₂CN) onto the pyrazine core, particularly in pyrazine esters, offers a gateway to a diverse range of valuable derivatives. The nitrile functionality serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and other functional groups crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed overview of modern catalytic methods for the cyanomethylation of pyrazine esters, with a focus on photoredox and Minisci-type reactions, offering researchers practical protocols and insights for their application in drug discovery and development.

Theoretical Framework: Mechanistic Insights into Catalytic Cyanomethylation

The direct C-H cyanomethylation of electron-deficient heterocycles like pyrazine esters predominantly proceeds through radical-based mechanisms. Two of the most powerful and contemporary approaches are visible-light photoredox catalysis and the classical Minisci reaction.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates under ambient conditions.[1] In the context of cyanomethylation, a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) event with a suitable cyanomethyl radical precursor, such as bromoacetonitrile or even acetonitrile itself under certain conditions.

The general mechanism involves:

-

Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC*).

-

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce a substrate. For cyanomethylation with bromoacetonitrile, a reductive quenching cycle is common. The excited photocatalyst reduces bromoacetonitrile, which then fragments to generate a cyanomethyl radical (•CH₂CN) and a bromide anion.

-

Radical Addition: The electrophilic cyanomethyl radical adds to the electron-rich C-H bond of the pyrazine ester. Due to the electron-withdrawing nature of the ester and the pyrazine nitrogens, the addition typically occurs at the positions ortho or meta to the ester group.

-

Rearomatization and Catalyst Regeneration: The resulting radical intermediate is then oxidized to a carbocation, which loses a proton to rearomatize the pyrazine ring. The photocatalyst is regenerated in this step, completing the catalytic cycle.

Caption: Proposed mechanism for photoredox-mediated cyanomethylation.

Minisci-Type Reaction

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles.[2] The classical approach involves the generation of a nucleophilic alkyl radical, which then adds to the protonated heterocycle.[1] For cyanomethylation, the cyanomethyl radical can be generated from various precursors, including acetonitrile, through an oxidative process.

The key steps in a Minisci-type cyanomethylation are:

-

Radical Generation: A cyanomethyl radical (•CH₂CN) is generated from a suitable precursor. In the case of using acetonitrile, an oxidant like ammonium persulfate and a catalytic amount of a silver salt (e.g., AgNO₃) are often employed. The silver(I) is oxidized to silver(II), which then abstracts a hydrogen atom from acetonitrile.

-

Protonation of Heterocycle: The pyrazine ester is protonated under acidic conditions, which further enhances its electrophilicity and reactivity towards nucleophilic radical attack.

-

Radical Addition: The cyanomethyl radical adds to one of the electron-deficient positions of the protonated pyrazine ring.

-

Rearomatization: The resulting radical cation is oxidized to the final product, regenerating the catalyst and leading to the rearomatized cyanomethylated pyrazine ester.

Caption: General mechanism for a Minisci-type cyanomethylation reaction.

Comparative Analysis of Catalytic Systems

| Parameter | Photoredox Catalysis | Minisci-Type Reaction |

| Catalyst | Ru or Ir complexes, organic dyes | Silver salts (e.g., AgNO₃), Iron salts (e.g., FeCl₂)[3][4] |

| Radical Source | Bromoacetonitrile, Acetonitrile | Acetonitrile, other cyanomethyl precursors |

| Oxidant | Often not required (redox neutral) | Stoichiometric oxidant (e.g., (NH₄)₂S₂O₈) |

| Reaction Conditions | Mild, room temperature, visible light | Can require elevated temperatures, acidic conditions |

| Functional Group Tolerance | Generally high | Can be moderate, sensitive to strong oxidants/acids |

| Advantages | Mild conditions, high functional group tolerance | Inexpensive reagents, scalability |

| Disadvantages | Can require expensive photocatalysts | Often requires stoichiometric strong oxidants, can have regioselectivity issues |

Experimental Protocols

The following protocols are model procedures adapted from established methods for the cyanomethylation of related electron-deficient heterocycles and should be optimized for specific pyrazine ester substrates.

Protocol 1: Photoredox-Mediated Cyanomethylation of Methyl Pyrazine-2-carboxylate

This protocol is adapted from visible-light-mediated cyanomethylation of other N-heterocycles.[5]

Materials:

-

Methyl pyrazine-2-carboxylate

-

Bromoacetonitrile

-

fac-Ir(ppy)₃ (or other suitable photocatalyst)

-

Sodium carbonate (Na₂CO₃)

-

Degassed dimethylformamide (DMF)

-

Blue LED light source (e.g., 450 nm)

-

Standard laboratory glassware and magnetic stirrer

Safety Precautions:

-

Bromoacetonitrile is toxic and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

DMF is a skin and respiratory irritant. Handle with care.

-

Protect the reaction from ambient light before irradiation.

Procedure:

-

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl pyrazine-2-carboxylate (0.2 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (1-2 mol%), and sodium carbonate (0.4 mmol, 2.0 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed DMF (2.0 mL) via syringe.

-

Add bromoacetonitrile (0.4 mmol, 2.0 equiv.) via syringe.

-

Place the reaction tube approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyanomethylated pyrazine ester.

Protocol 2: Iron-Catalyzed Minisci-Type Cyanomethylation of Methyl Pyrazine-2-carboxylate

This protocol is a conceptual adaptation based on iron-catalyzed cyanomethylation of other aromatic systems.[3][4]

Materials:

-

Methyl pyrazine-2-carboxylate

-

Acetonitrile (CH₃CN)

-

Iron(II) chloride (FeCl₂)

-

Di-tert-butyl peroxide (DTBP) as the oxidant

-

1,2-Dichloroethane (DCE) or other suitable high-boiling solvent

-

Standard laboratory glassware and magnetic stirrer

Safety Precautions:

-

Di-tert-butyl peroxide is a flammable and potentially explosive peroxide. Handle with extreme care and avoid heat, shock, and friction.

-

Work in a well-ventilated fume hood and wear appropriate PPE.

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl pyrazine-2-carboxylate (0.5 mmol, 1.0 equiv.) and iron(II) chloride (10 mol%).

-

Add acetonitrile (5.0 mL) and 1,2-dichloroethane (5.0 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add di-tert-butyl peroxide (1.5 mmol, 3.0 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench any remaining peroxide with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The catalytic cyanomethylation of pyrazine esters represents a powerful strategy for the synthesis of novel and diverse molecular entities for drug discovery and agrochemical development. Both photoredox catalysis and Minisci-type reactions offer viable pathways to these valuable compounds, each with its own set of advantages and considerations. As the field of C-H functionalization continues to evolve, the development of more efficient, selective, and sustainable catalytic systems for the cyanomethylation of pyrazines and other electron-deficient heterocycles is anticipated. These advancements will undoubtedly accelerate the discovery of new bioactive molecules with improved properties.

References

-

Chang, Q., Liu, Z., Liu, P., Yu, L., & Sun, P. (2017). Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. The Journal of Organic Chemistry, 82(10), 5391–5397. [Link]

-

Yao, H., Zhong, X., Wang, B., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters, 24(10), 2030–2034. [Link]

-

Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Organic Letters. [Link]

-

Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. (2023). ACS Omega. [Link]

-

Yao, H., et al. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Semantic Scholar. [Link]

-

Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. (n.d.). [Link]

-

Synthesis of 3-cyanomethylated coumarins by a visible-light-mediated direct cyanomethylation of aryl alkynoates. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Fe-catalyzed cyanomethylation. (n.d.). ResearchGate. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

-

New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. (2016). Pharmacognosy Magazine. [Link]

-

Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace. [Link]

-

PHOTOCATALYTIC MINISCI REACTION. (n.d.). [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [Link]

-

New potentially active pyrazinamide derivatives synthesized under microwave conditions. (n.d.). Sciforum. [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). [Link]

-

Visible Light Promotes Decyanation Esterification Reaction of β-Ketonitriles with Dioxygen and Alcohols to α-Ketoesters. (n.d.). Organic Chemistry Portal. [Link]

-

Organocatalyzed, Visible-Light Photoredox-Mediated, One-Pot Minisci Reaction Using Carboxylic Acids via N-(Acyloxy)phthalimides. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. [Link]

-

Methyl pyrazine-2-carboxylate. (n.d.). PMC. [Link]

-

Visible light mediated C–H trifluoromethylation of (hetero)arenes. (n.d.). RSC Publishing. [Link]

-

Methylpyrazine-2-carboxylate. (n.d.). NIST WebBook. [Link]

-

Cyanomethylation Reaction. (2023). Encyclopedia.pub. [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

Sources

- 1. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for recrystallization of pyrazinyl propanenitriles

Application Note: Solvent Selection & Recrystallization Protocols for Pyrazinyl Propanenitriles

Abstract This technical guide provides a systematic approach to the purification of pyrazinyl propanenitriles, a class of nitrogen-containing heteroaromatic intermediates often used in the synthesis of kinase inhibitors and antitubercular agents. Due to the combination of a pi-deficient pyrazine ring and a flexible, polar nitrile side chain, these compounds frequently exhibit "oiling out" phenomena during crystallization. This note details physicochemical based solvent selection, optimized cooling profiles, and alternative salt-formation strategies to ensure high-purity isolation.

Physicochemical Profile & Solubility Theory

To select the correct solvent, one must understand the competing molecular forces within pyrazinyl propanenitriles (e.g., 3-(pyrazin-2-yl)propanenitrile).[1]

-

The Pyrazine Core: A 1,4-diazine ring.[2][3] It is electron-deficient and weakly basic (pKa ~0.6).[1] It is highly soluble in chlorinated solvents (DCM, chloroform) and alcohols due to hydrogen bond acceptance.

-

The Propanenitrile Chain: This aliphatic linker adds flexibility (rotational degrees of freedom), which entropically disfavors crystal lattice formation, often leading to oils. The nitrile group (-CN) is dipolar, enhancing solubility in polar aprotic solvents (Acetonitrile, EtOAc).

-

Solubility Prediction:

-

High Solubility (Dissolving Solvents): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol (hot), Methanol, Toluene (hot).

-

Low Solubility (Anti-Solvents):[1] Hexanes, Heptane, Diethyl Ether, Water (cold).

-

The Challenge: The melting point of many alkyl-substituted pyrazines is low (often 30–80 °C). If the boiling point of the solvent exceeds the melting point of the compound, the compound will separate as a liquid (oil) before it crystallizes.

Solvent Screening Strategy

Do not rely on a single solvent immediately.[4][5] Perform a rapid screen using 50–100 mg of crude material in 4 mL vials.

Table 1: Recommended Solvent Systems

| Solvent System | Type | Suitability | Notes |

| Ethanol (95% or Abs.) | Single | High | Excellent first choice.[1] Good polarity match. "Green" solvent. |

| Isopropanol (IPA) | Single | High | Higher boiling point than EtOH; often yields larger crystals. |

| Toluene | Single | Medium | Best for avoiding "oiling out." The aromatic pi-stacking stabilizes the solute. |

| EtOAc / Heptane | Binary | High | Classic pair. Dissolve in min. EtOAc, add Heptane until turbid. |

| DCM / Hexane | Binary | Medium | Use only if compound is heat-sensitive.[1] DCM evaporates fast (risk of crusting). |

| Water | Single | Low | Only for highly polar derivatives. Risk of hydrolysis of nitrile at high temp/pH. |

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Toluene or IPA)

Best for: Compounds that form oils in ethanol or have melting points >80 °C.[1]

-

Preparation: Place 1.0 g of crude pyrazinyl propanenitrile in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.

-

Dissolution: Add the solvent (Toluene or IPA) in small portions (0.5 mL) while heating the flask on a hot plate/block.

-

Target Temp: Toluene (80–90 °C); IPA (reflux, ~82 °C).

-

Stop Point: Add solvent until the solid just dissolves. If 10 mL is reached without dissolution, the compound is too insoluble; switch solvents.

-

-

Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a cotton plug.

-

Controlled Cooling (Critical):

-

Remove from heat and place on a cork ring or wood block. Do not place directly on a cold bench.

-

Allow to cool to Room Temperature (RT) over 30–60 minutes.

-

Observation: If the solution turns milky/turbid instantly, it is oiling out. (See Troubleshooting).

-

-

Crystallization: Once at RT, if crystals have formed, place in an ice-water bath (0 °C) for 20 minutes to maximize yield.

-

Isolation: Filter via vacuum filtration (Buchner funnel). Wash with cold solvent (0 °C). Dry in a vacuum oven at 40 °C.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Compounds with high solubility in most organics and low melting points.

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).

-

Cloud Point: While keeping the solution boiling, add Heptane dropwise.

-

Continue until a persistent faint cloudiness (turbidity) is observed.

-

-

Clearing: Add 1–2 drops of hot EtOAc to clear the solution.

-

Seeding: Remove from heat. Add a single seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Cooling: Allow to cool slowly to RT.

Advanced Strategy: Salt Formation

If the neutral pyrazinyl propanenitrile persists as an oil, convert it to a crystalline salt. The pyrazine nitrogen is weakly basic, allowing protonation.

-

HCl Salt: Dissolve oil in Et2O or EtOAc. Bubble dry HCl gas or add 1M HCl in Ether. The hydrochloride salt often precipitates immediately as a white solid.

-

Oxalate Salt: Dissolve in warm Ethanol. Add 1 equivalent of Oxalic acid. Cool to crystallize.

Visualization & Decision Logic

Figure 1: Solvent Selection Workflow

Caption: Workflow for initial solvent screening. Green paths indicate optimal conditions.[1]

Figure 2: Troubleshooting "Oiling Out"

Caption: Decision tree for resolving oiling out, the most common failure mode for flexible pyrazine nitriles.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Solute separates as a liquid phase before crystallizing.[1] Common in pyrazines with alkyl chains. | 1. Re-heat to dissolve. Add a seed crystal as it cools.2. Switch to a solvent with a boiling point below the compound's melting point (e.g., switch from Toluene to DCM/Hexane).3. Vigorously stir the oil; it may solidify. |

| No Crystals | Solution is supersaturated but lacks nucleation sites. | 1. Scratch glass with rod.2.[4] Add a "seed" crystal.3. Evaporate 20% of solvent and cool again.4. Place in freezer (-20 °C). |

| Colored Impurities | Oxidation products or polymeric tars. | Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite. |

References

-

BenchChem Technical Support. Solvent Selection for Recrystallization of Pyrazine Derivatives. (2025).[6][7] Retrieved from [1]

-

National Institute of Standards and Technology (NIST). Propanenitrile - Thermochemical Data. Retrieved from [1]

-

Organic Syntheses. Purification of Pyrazines and Quinoxalines. Org.[8][9] Synth. Coll. Vol. 2, 501. Retrieved from [1]

-

University of Rochester. Tips & Tricks: Recrystallization Solvents for Heterocycles. Retrieved from [1]

- Foye, W. O.Principles of Medicinal Chemistry. (Pyrazine solubility and weak basicity characteristics).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]

- 3. ijbpas.com [ijbpas.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. crescentchemical.com [crescentchemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Propionitrile - Wikipedia [en.wikipedia.org]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile

Prepared by the Applications Science Team

Welcome to the technical support center for the synthesis and optimization of 3-Oxo-3-(pyrazin-2-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. As a key building block in the synthesis of various pharmaceuticals, including antiviral agents like Favipiravir, achieving a high yield and purity of this β-ketonitrile is paramount.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses the most common challenges encountered during the Claisen-type condensation to form 3-Oxo-3-(pyrazin-2-yl)propanenitrile.

Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary factors to investigate?

Low conversion is the most frequent issue in this synthesis. The root cause often lies in the delicate balance of base strength, stoichiometry, and reaction conditions required for this condensation.

Core Cause Analysis: The reaction is a Claisen condensation, an equilibrium process.[4] To drive the reaction to completion, the β-ketonitrile product, which is more acidic than the starting acetonitrile, must be deprotonated by the base. This requires at least a stoichiometric amount of a sufficiently strong base.

Troubleshooting Workflow:

Caption: Key reaction components and potential side products.

Q3: The crude product is a dark oil and difficult to purify by recrystallization. What are the best purification methods?

β-ketonitriles can be challenging to crystallize, especially when impure. A combination of extraction and chromatography is often the most effective approach.

-

Acid-Base Extraction: This technique is highly effective for separating the acidic β-ketonitrile product from neutral impurities like unreacted ester.

-

Protocol:

-

After quenching the reaction, extract the aqueous layer with a solvent like ethyl acetate to remove neutral impurities.

-

Carefully acidify the aqueous layer to a pH of ~4-5 with a dilute acid (e.g., 1M HCl or acetic acid) at 0°C. The product will precipitate or can be extracted.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [5]

-

-

-

Silica Gel Column Chromatography: This is the definitive method for obtaining high-purity material.

-

Solvent System Selection: The polarity of the eluent is key. Start with a non-polar solvent and gradually increase the polarity. A common starting point for similar nitrogen-containing heterocycles is a hexane/ethyl acetate gradient. [6] * TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The target compound should have an Rf value of ~0.3-0.4 for good separation.

-

Pro Tip: If the compound streaks on the TLC plate, it may be interacting too strongly with the acidic silica. Adding a small amount (0.5-1%) of triethylamine to the eluent can help produce sharper bands for basic compounds. [5]

-

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this condensation? A: The reaction proceeds via a Claisen condensation mechanism. A strong base removes an acidic α-proton from acetonitrile to form a nitrile-stabilized carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazine ester. The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the final β-ketonitrile product.

Caption: Simplified workflow of the Claisen condensation mechanism.

Q: Can I use other pyrazine esters, like ethyl or tert-butyl esters? A: Yes, other esters can be used. Ethyl esters will behave very similarly to methyl esters, producing ethanol as a byproduct. Tert-butyl esters are bulkier and may react more slowly, but the elimination of the stable tert-butoxide can sometimes be advantageous. The choice often depends on the availability and cost of the starting material.

Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a UV lamp (254 nm) for visualization. The starting pyrazine ester and the β-ketonitrile product will be UV active. Co-spot a lane with the starting material to track its consumption. The product should appear as a new spot with a different Rf value.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Synthesis of 3-Oxo-3-(pyrazin-2-yl)propanenitrile

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane each time under a positive pressure of nitrogen. Add anhydrous THF (approx. 10 mL per gram of ester).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add anhydrous acetonitrile (2.5 eq.) dropwise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes.

-

Ester Addition: Add a solution of methyl pyrazine-2-carboxylate (1.0 eq.) in anhydrous THF dropwise over 30 minutes, keeping the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting ester. Gentle warming (40°C) may be required to drive the reaction to completion.

-

Quench: Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove any unreacted starting materials or non-acidic byproducts.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~5 with 1M HCl. Extract the product with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Oxo-3-(pyrazin-2-yl)propanenitrile.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexane).

References

-

ResearchGate. Synthetic studies towards the antiviral pyrazine derivative T-705. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. Available from: [Link]

- Google Patents. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.

-

National Institutes of Health (NIH). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Available from: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7122 FAVIPIRAVIR/]([Link] FAVIPIRAVIR/)

-

National Institutes of Health (NIH). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

-

Semantic Scholar. The complete synthesis of favipiravir from 2-aminopyrazine. Available from: [Link]

-

ResearchGate. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine. Available from: [Link]

-

Acta Naturae. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available from: [Link]

-

Royal Society of Chemistry. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Available from: [Link]

-

Reddit. r/Chempros - Failing Claisen condensation discussion. Available from: [Link]

-

National Institutes of Health (NIH). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Available from: [Link]

-

Scientific Update. Favipiravir and the battle against COVID-19. Available from: [Link]

-

SciSpace. Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. Available from: [Link]

-

SciSpace. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. Available from: [Link]

-

ResearchGate. Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile. Available from: [Link]

-

National Institutes of Health (NIH). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. Available from: [Link]

-

National Institutes of Health (NIH). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]

-

ResearchGate. Can anyone suggest a suitable method for the Claisen condensation?. Available from: [Link]

-

Chemistry Steps. Decarboxylation. Available from: [Link]

-

ResearchGate. Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles. Available from: [Link]

-

ScienceDirect. Synthesis, thermal property and antifungal evaluation of pyrazine esters. Available from: [Link]

-

PubChem. 3-Oxo-3-(pyridin-2-yl)propanenitrile. Available from: [Link]

-

Organic Chemistry Portal. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Available from: [Link]

-

Master Organic Chemistry. Decarboxylation. Available from: [Link]

-

MDPI. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Available from: [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

-

ScienceMadness.org. Problem in Claisen condensation reaction. Available from: [Link]

-

Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. Available from: [Link]

- Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds.

-

Technoarete. Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Available from: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

-

National Institutes of Health (NIH). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]

-

Semantic Scholar. Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

-

ResearchGate. A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. Available from: [Link]

-

Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing self-condensation byproducts in pyrazine ester reactions

Topic: Minimizing Self-Condensation Byproducts in Pyrazine Ester Reactions

Document ID: TSC-PYR-004 | Version: 2.1 | Status: Active

Module 1: Diagnostic & Triage

"Why is my reaction failing?"

In pyrazine ester functionalization, "self-condensation" is a symptom of kinetic mismanagement. The pyrazine ring is a potent electron-withdrawing group (EWG), making the attached ester carbonyl highly electrophilic. However, if your pyrazine scaffold contains alkyl substituents (e.g., methyl groups at C3/C5/C6), the ring renders those protons acidic (

Use this decision matrix to identify your specific failure mode:

| Observation | Likely Root Cause | Mechanism |

| Low yield, recovery of starting material | Base consumed by side reaction | Enolate quenching or wrong |

| Complex mixture, "tar" formation | Nucleophilic attack on the ring | The base acted as a nucleophile ( |

| Dimer formation (Mass = 2x - OMe) | Claisen Self-Condensation | Scenario A: Your pyrazine ester has an alkyl group (enolizable) and reacted with itself.Scenario B: Your nucleophilic partner self-condensed because the pyrazine ester was added too slowly or deactivated. |

Visualizing the Competition

The following pathway illustrates the kinetic competition between the desired cross-condensation and the unwanted self-condensation/degradation.

Figure 1: Kinetic competition pathways. Green indicates the desired route; Red and Black indicate failure modes driven by acidity and ring electrophilicity.

Module 2: Critical Parameters & Causality

To suppress self-condensation, you must manipulate the Concentration of Active Species (

Base Selection: Thermodynamics vs. Kinetics

The choice of base determines whether the enolization is reversible (Thermodynamic) or irreversible (Kinetic).

-

The Problem with Alkoxides (e.g., NaOEt, KOtBu):

-

Alkoxides establish an equilibrium. If you are trying to react a Pyrazine Ester with a Ketone, the alkoxide will deprotonate both. If the Pyrazine has an alkyl group, it will self-condense because the reaction is reversible and driven by the stability of the product.

-

Risk:[1] Alkoxides are nucleophilic and may attack the pyrazine ring (

), displacing substituents or causing polymerization [1].

-

-

The Solution (Lithium Amides - LiHMDS, LDA):

-

Use bulky, non-nucleophilic bases. LiHMDS is preferred over LDA for pyrazines because it is less likely to attack the ring due to extreme steric bulk.

-

Mechanism:[1][2][3][4][5][6][7] Irreversible deprotonation at -78°C locks the nucleophile in the enolate form before the electrophile is introduced [2].

-

The "Inverse Addition" Technique

This is the single most effective operational change to stop self-condensation.

-

Standard Addition (High Risk): Adding Base to a mixture of Ester A + Ester B.

-

Result: Both species enolize. The fastest reaction wins (often self-condensation).

-

-

Inverse Addition (Low Risk):

-

Step 1: Generate the enolate of the nucleophile quantitatively with LiHMDS at -78°C.

-

Step 2: Add the Pyrazine Ester (Electrophile) rapidly to the cold enolate.

-

Why: The Pyrazine Ester never sees "free base," only the pre-formed enolate. It cannot self-condense because it is never deprotonated; it is only attacked.

-

Solvent Effects

-

THF (Standard): Good solubility, coordinates Li+, stabilizes enolates.

-

CPME (Cyclopentyl methyl ether): Lower water solubility, often gives cleaner profiles for heteroaromatics due to lower polarity suppressing

side reactions.

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "I am using Methyl 3-methylpyrazine-2-carboxylate and it dimerizes."

Diagnosis: You have an acidic methyl group ortho to the ester. The base is deprotonating the methyl group, and this enolate is attacking another molecule of the ester (Claisen self-condensation).

Protocol Adjustment:

-

Do not mix the ester with base directly.

-

If you need to react this with an electrophile (e.g., an aldehyde), use Claisen-Schmidt conditions :

-

Mix the Pyrazine Ester + Aldehyde (Electrophile) first.

-

Add the Base (LDA/LiHMDS) slowly to the mixture at -78°C.

-

Logic: As soon as the pyrazine enolate forms, it is statistically more likely to encounter the highly reactive aldehyde (present in excess) than another pyrazine ester molecule [3].

-

Scenario B: "I am reacting a Ketone with a Pyrazine Ester, but I get Ketone dimers."

Diagnosis: The ketone enolate is reacting with itself (Aldol/Claisen) because the Pyrazine Ester is reacting too slowly or is not present in high enough concentration.

Protocol Adjustment:

-

Pre-form the Ketone Enolate: Treat Ketone with 1.1 eq LiHMDS at -78°C for 30 mins.

-

Cannulate the Pyrazine Ester (dissolved in THF) into the Enolate solution.

-